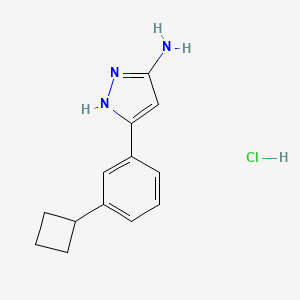

5-(3-cyclobutylphenyl)-1h-pyrazol-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-cyclobutylphenyl)-1h-pyrazol-3-amine hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with α-diazosulfonium triflates, which can be achieved under visible light-induced conditions . This reaction provides excellent regioselectivity and yields the desired pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution and Condensation Reactions

Coupling Reactions

Reaction Mechanism Insights

The compound’s reactivity is driven by:

-

Pyrazole ring stability : The aromaticity of the pyrazole ring enables participation in electrophilic substitution and coupling reactions .

-

Amine group reactivity : The NH2 group acts as a nucleophile, enabling amide bond formation and other substitutions .

-

Cyclobutyl substituent effects : The cyclobutyl group influences steric and electronic properties, modulating reaction selectivity .

Kinase Inhibition

Pyrazole derivatives like this compound are explored as kinase inhibitors due to their ability to modulate cellular pathways (e.g., CDK16) . Structural modifications (e.g., tert-butyl substitutions) enhance selectivity and pharmacokinetic properties .

SAR Studies

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(3-cyclobutylphenyl)-1H-pyrazol-3-amine hydrochloride, in cancer therapy. Pyrazole compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that pyrazole derivatives exhibit moderate potency against CDK2-cyclin E, suggesting their utility as anticancer agents .

| Compound | Activity | Reference |

|---|---|---|

| This compound | CDK Inhibition | |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | Moderate CDK2 Inhibition |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds has been explored, with some derivatives showing significant activity against inflammation-related pathways. For instance, compounds with similar structures have been evaluated for their ability to inhibit prostaglandin synthesis, which is a key factor in inflammatory responses .

Enzyme Inhibition Studies

Prostaglandin D Synthase Inhibition

Docking studies have indicated that pyrazole derivatives can interact with prostaglandin D synthase, potentially leading to the development of new anti-inflammatory drugs. The binding interactions suggest that these compounds may serve as effective inhibitors, providing a pathway for therapeutic applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. These methodologies are crucial for ensuring the reliability of the compound for further biological testing .

Case Studies

Case Study: Anticancer Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound exhibited notable cytotoxicity against various cancer cell lines. The study provided insights into structure-activity relationships (SAR), emphasizing the role of cyclobutyl substitution in enhancing biological activity .

Case Study: In Vivo Anti-inflammatory Effects

Another investigation assessed the in vivo anti-inflammatory effects of pyrazole derivatives using animal models. The findings indicated that compounds similar to this compound significantly reduced inflammation markers, supporting their potential use in therapeutic applications for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 5-(3-cyclobutylphenyl)-1h-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

5-(3-cyclobutylphenyl)-1h-pyrazol-3-amine hydrochloride is unique due to the presence of the cyclobutylphenyl group, which can impart distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-cyclobutylphenyl)-1H-pyrazol-3-amine hydrochloride, and what challenges are commonly encountered?

- Methods : The compound can be synthesized via multi-step processes involving cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling reactions for aryl group introduction. A key challenge is controlling regioselectivity during pyrazole ring formation, which requires precise temperature and catalyst optimization .

- Characterization : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity (>98%) and structural integrity. For example, 1H-NMR can confirm the presence of the cyclobutyl moiety and pyrazole NH protons .

Q. How is the compound’s preliminary biological activity evaluated in academic research?

- Screening : Researchers use in vitro assays (e.g., MTT for cytotoxicity) to assess anticancer or antimicrobial activity. For instance, pyrazole derivatives have shown IC50 values in the micromolar range against cancer cell lines like MCF-7 (breast cancer) .

- Controls : Positive controls (e.g., doxorubicin for anticancer studies) and solvent controls are essential to validate assay reproducibility .

Q. What analytical techniques are recommended for stability assessment during storage?

- Protocols : Accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels (40–75% RH) with periodic HPLC analysis. Evidence suggests pyrazole analogs degrade via hydrolysis under high humidity, necessitating desiccated storage .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using Design of Experiments (DoE)?

- Methodology : Apply factorial design to evaluate variables like reaction time, temperature, and catalyst loading. For example, a Central Composite Design (CCD) can identify optimal conditions for cyclobutylphenyl group coupling, reducing trial-and-error approaches .

- Case Study : A study on similar pyrazoles achieved a 22% yield increase by optimizing solvent polarity and catalyst concentration using response surface methodology .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data Analysis : Use meta-analysis to compare IC50 values across cell lines, accounting for variables like assay protocols (e.g., incubation time, cell density). For instance, discrepancies in anticancer activity may arise from differences in cell passage number or serum-free vs. serum-containing media .

- Validation : Replicate studies under standardized conditions (e.g., ATCC-recommended cell culture protocols) and employ orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. How can computational modeling predict reaction mechanisms or binding modes?

- Tools : Density Functional Theory (DFT) calculations for reaction pathway analysis (e.g., cyclobutyl ring strain during synthesis) or molecular docking to identify potential protein targets (e.g., kinase inhibition). ICReDD’s quantum chemical reaction path search methods can guide experimental design .

- Case Study : A pyrazole-carboxamide analog showed strong binding affinity to CDK2 in silico (docking score: −9.2 kcal/mol), later validated by kinase inhibition assays .

Q. What methodologies ensure scalability of synthesis from lab to pilot scale?

- Process Engineering : Transition from batch to continuous flow reactors to improve heat/mass transfer. Membrane separation technologies (e.g., nanofiltration) can enhance purity during workup .

- Challenges : Address solubility issues in polar solvents (e.g., DMSO vs. ethanol) and optimize catalyst recovery for cost-efficiency .

Propiedades

IUPAC Name |

5-(3-cyclobutylphenyl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c14-13-8-12(15-16-13)11-6-2-5-10(7-11)9-3-1-4-9;/h2,5-9H,1,3-4H2,(H3,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEKJKZEJLIETA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC(=C2)C3=CC(=NN3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.